![molecular formula C12H15N5O B257400 N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide](/img/structure/B257400.png)
N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide, also known as TPEN, is a chelator that binds to divalent metal ions, such as zinc, copper, and iron. TPEN has been widely used in scientific research due to its ability to selectively chelate metal ions, which plays an important role in many biological processes.
Wirkmechanismus
N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide binds to divalent metal ions, such as zinc, copper, and iron, through the formation of a complex with the metal ion. This binding prevents the metal ion from participating in biological processes, and can lead to the disruption of metal ion homeostasis and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of metal-dependent enzymes, the disruption of metal ion transport and signaling pathways, and the induction of oxidative stress. This compound has also been shown to have neurotoxic effects, and may play a role in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide in lab experiments is its ability to selectively chelate metal ions, which allows for the study of specific metal-dependent processes. However, this compound can also have non-specific effects on cellular function, and its use may be limited by its toxicity and potential for off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide, including the development of new metal-based therapeutics, the investigation of metal ion transport and signaling pathways, and the study of metal ion homeostasis in disease states. Additionally, the use of this compound in combination with other chelators or metal ion-specific probes may provide new insights into the role of metal ions in biological systems.
Synthesemethoden
N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide can be synthesized using a variety of methods, including the reaction of 4-aminophenyltetrazole with pentanoyl chloride in the presence of a base, or by the reaction of 4-bromophenyltetrazole with pentanoyl chloride in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide has been used in a wide range of scientific research applications, including studies on the role of metal ions in biological systems, the regulation of metal ion homeostasis, and the development of metal-based therapeutics. This compound has also been used in the study of metal ion transport and signaling pathways, as well as in the investigation of metal ion toxicity and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C12H15N5O |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-[4-(tetrazol-1-yl)phenyl]pentanamide |
InChI |
InChI=1S/C12H15N5O/c1-2-3-4-12(18)14-10-5-7-11(8-6-10)17-9-13-15-16-17/h5-9H,2-4H2,1H3,(H,14,18) |
InChI-Schlüssel |
PKSSJEYQWCAAOJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Kanonische SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



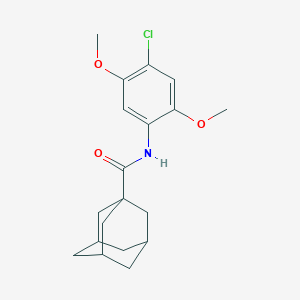
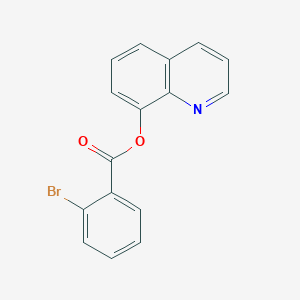
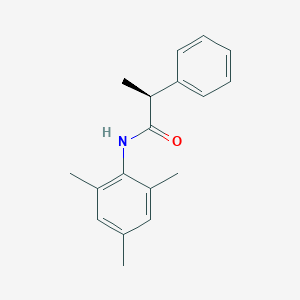
![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
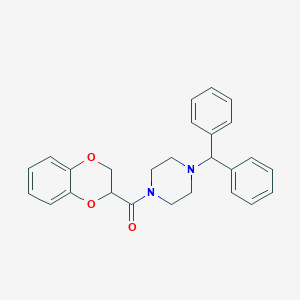
![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)
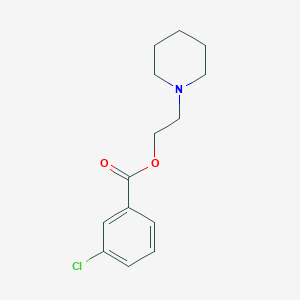
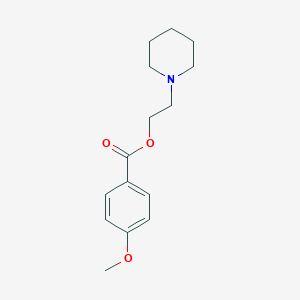
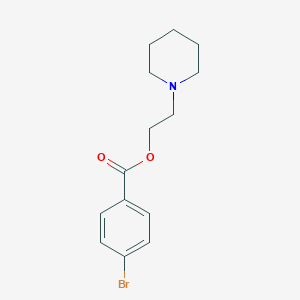
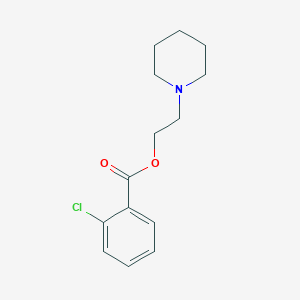


![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)